molecular formula C16H39NO3 B8601876 Tetradecyldimethylamine oxide dihydrate CAS No. 135743-19-0

Tetradecyldimethylamine oxide dihydrate

Cat. No.: B8601876
CAS No.: 135743-19-0
M. Wt: 293.49 g/mol
InChI Key: VUTDNNGELGZRNP-UHFFFAOYSA-N
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Description

Tetradecyldimethylamine oxide dihydrate (C₁₆H₃₅NO·2H₂O) is a crystalline, zwitterionic surfactant of significant interest in surface science and polymer research. Its structure consists of extended hydrocarbon chains packing in parallel, with the highly polar N-oxide groups forming hydrogen-bonded networks with water molecules in hydrophilic layers . This molecular arrangement underpins its surface-active properties. In research applications, this compound is particularly valuable for studying surfactant segregation and plasticizing effects within polymer matrices such as poly(vinyl alcohol) (PVA), where it has been shown to form surface monolayers and reduce the glass-transition temperature of the polymer . Its mechanism of action involves lowering surface tension, with molecular packing density and surface behavior influenced by alkyl tail length and head group interactions . As a medium-chain amine oxide, it finds broad relevance in model systems for light-duty detergent and dishwash formulations . The compound is typically synthesized by reacting liquid tetradecyldimethylamine with hydrogen peroxide, often using CO₂ as a catalyst . This product is provided For Research Use Only and is strictly intended for laboratory investigation; it is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

135743-19-0

Molecular Formula

C16H39NO3

Molecular Weight

293.49 g/mol

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide;dihydrate

InChI

InChI=1S/C16H35NO.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18;;/h4-16H2,1-3H3;2*1H2

InChI Key

VUTDNNGELGZRNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-].O.O

Origin of Product

United States

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C16H35NO2H2O\text{C}_{16}\text{H}_{35}\text{N}\text{O}\cdot 2\text{H}_2\text{O}

Surfactants

Tetradecyldimethylamine oxide dihydrate is primarily used as a surfactant due to its amphiphilic nature. It reduces surface tension and enhances wetting properties, making it effective in formulations such as:

  • Detergents : Used in laundry and dishwashing detergents to improve cleaning efficiency.
  • Personal Care Products : Incorporated in shampoos and conditioners for its conditioning properties and ability to stabilize emulsions.

Stabilizers in Emulsions

The compound serves as an emulsifying agent in cosmetic formulations, helping to maintain the stability of oil-in-water emulsions. Its ability to form micelles allows for the encapsulation of active ingredients, enhancing their delivery and efficacy .

Biocidal Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for use in disinfectants and sanitizers, particularly in formulations aimed at controlling microbial growth on surfaces .

Case Study 1: Detergent Formulation

A study demonstrated the effectiveness of this compound in a liquid detergent formulation. The compound was shown to enhance cleaning performance against various stains while maintaining fabric integrity. The formulation achieved superior results compared to traditional surfactants due to the compound's unique molecular structure that allows for better dirt removal .

Case Study 2: Personal Care Products

In a comparative analysis of hair conditioners, this compound was found to provide improved conditioning effects compared to other amine oxides. The study highlighted the compound's ability to reduce static electricity and enhance hair manageability without leaving residues .

Data Tables

Application AreaFunctionalityBenefits
SurfactantsReduces surface tensionEnhances cleaning efficiency
Personal Care ProductsConditioning agentImproves texture and manageability
Biocidal ActivityAntimicrobial propertiesEffective against a range of pathogens
Emulsion StabilizationStabilizes oil-in-water emulsionsMaintains product consistency

Comparison with Similar Compounds

N,N-Dimethyldodecylamine-N-oxide (AO C12)

  • CAS Number : 1643-20-5
  • Molecular Formula: C₁₄H₃₁NO
  • Molecular Weight : 229.40 g/mol
  • Alkyl Chain : C12 (shorter than C14 in Tetradecyldimethylamine oxide)

Key Differences :

Physicochemical Properties :

  • The shorter C12 chain reduces hydrophobicity, leading to a higher critical micelle concentration (CMC) compared to the C14 analogue. This impacts micelle stability and solubilization efficiency in aqueous solutions.
  • AO C12 is widely used in commercial detergents and cosmetics due to its balanced surfactant properties .

Toxicological Data :

  • AO C12 has more extensive regulatory and toxicological studies due to its industrial prevalence, whereas data for Tetradecyldimethylamine oxide dihydrate rely on read-across from similar amine oxides .

Trimethylamine N-oxide (TMAO)

  • CAS Number : 1184-78-7
  • Molecular Formula: C₃H₉NO
  • Molecular Weight : 75.11 g/mol

Key Differences :

Functionality: TMAO lacks surfactant properties due to its short chain. Instead, it acts as a protein stabilizer in extreme environments (e.g., deep-sea organisms) and influences gut microbiota metabolism in mammals .

Safety Profile :

  • TMAO is generally recognized as safe in biological systems, whereas Tetradecyldimethylamine oxide requires careful handling as a laboratory chemical .

General Comparison of Amine Oxides

Parameter This compound N,N-Dimethyldodecylamine-N-oxide (AO C12) Trimethylamine N-oxide (TMAO)
CAS Number 3332-27-2 1643-20-5 1184-78-7
Alkyl Chain Length C14 C12 C3
Molecular Formula C₁₆H₃₅NO·2H₂O C₁₄H₃₁NO C₃H₉NO
Molecular Weight 257.455 g/mol 229.40 g/mol 75.11 g/mol
Primary Applications Nanomaterial synthesis, surfactants Detergents, cosmetics Biochemistry, osmotic regulation
Hydration Dihydrate form Anhydrous Anhydrous
Toxicological Data Limited (read-across used) Well-characterized Extensive

Research Findings and Functional Insights

Structural Advantages of this compound

  • The dihydrate structure enhances crystallinity and stability, critical for controlled nanomaterial synthesis .
  • The C14 chain enables stronger hydrophobic interactions, facilitating the formation of lamellar nanostructures with POMs, a feature absent in shorter-chain analogues like AO C12 .

Preparation Methods

Catalytic Oxidation with Carbon Dioxide

A pivotal method disclosed in US Patent 6,121,490 employs 70–90% aqueous H₂O₂ and CO₂ as a catalyst. The CO₂ solubilizes in the aqueous phase, forming carbonic acid (H₂CO₃), which lowers the pH and accelerates the oxidation kinetics. Key steps include:

  • Mixing N,N-dimethyltetradecylamine with H₂O₂ in a 1:1.1–1.3 molar ratio .

  • Maintaining the reaction at 40–60°C under CO₂ atmosphere.

  • Transferring the slurry to a mold at 80–90% conversion to allow solidification into the dihydrate.

Representative Data (Example 1 from US6121490A):

Time (min)Temperature (°C)H₂O₂ Added (mL)Conversion (%)
04100
1405510057
2045914289

This method achieves >99% purity with 12.9 wt% water content, confirming dihydrate formation. The absence of organic solvents eliminates contamination risks, making it industrially scalable.

Controlled-Peroxide Addition for Mitigating Exotherm

Patent US5,710,333 outlines a temperature-staged H₂O₂ addition to manage reaction exotherm and avoid gelation. For N,N-dimethyltetradecylamine:

  • Initial charge of 35% H₂O₂ at 30°C with EDTA (0.1 wt%) to sequester metal impurities.

  • Heating at 0.5°C/min to 45°C, triggering controlled oxidation.

  • Post-addition of residual H₂O₂ at 60°C to complete the reaction.

Key Advantages:

  • No foam or gel formation due to viscosity modulation.

  • 0.01 wt% residual amine after 24 hours.

  • EDTA suppresses nitrosamine byproducts (<1 ppm).

Crystallization and Dihydrate Stabilization

The dihydrate’s stability arises from hydrogen bonding between the N-oxide group and water molecules. Sauer et al. (2003) resolved its crystal structure (P1₂₁/c1 space group) via X-ray diffraction:

Crystallographic Parameters:

ParameterValue
a22.782 Å
b8.110 Å
c9.995 Å
β91.19°
Z4

The N–O bond length measures 1.411 Å , with water molecules occupying interstitial sites between hydrophilic layers. Slow cooling (<0.5°C/min) from 60°C to ambient temperature ensures preferential dihydrate nucleation over anhydrous forms.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

ParameterCO₂-CatalyzedStaged H₂O₂
H₂O₂ Concentration70–90%35%
CatalystCO₂EDTA
Reaction Time (h)3–46–8
Residual Amine (wt%)0.010.05
Water Content (wt%)12.910.2

The CO₂ method excels in purity and scalability , while staged H₂O₂ addition offers better exotherm control for lab-scale synthesis.

Industrial-Scale Production Considerations

Large-scale reactors (>5000 L) require:

  • Jacketed vessels for precise temperature control (±2°C).

  • In-line NMR to monitor real-time conversion.

  • CO₂ sparging at 0.5–1 L/min to maintain catalytic activity.

Post-synthesis, the dihydrate is milled into flakes (1–5 mm thickness) for packaging. Storage at <30% humidity prevents deliquescence .

Q & A

Q. What are the recommended methods for synthesizing tetradecyldimethylamine oxide dihydrate, and how can purity be optimized?

Tetradecyldimethylamine oxide (TDAO) is typically synthesized via the oxidation of tetradecyldimethylamine using hydrogen peroxide under controlled conditions. A critical step is maintaining stoichiometric ratios (e.g., 1:1 molar ratio of amine to oxidizer) and reaction temperatures between 40–60°C to avoid over-oxidation or side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/chloroform mixtures) or recrystallization from ethanol-water systems ensures high purity (>98%). Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via NMR (e.g., absence of unreacted amine peaks at δ 2.2–2.4 ppm) is essential .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (e.g., methylene protons adjacent to the N-oxide group at δ 3.1–3.3 ppm) and 13^13C NMR (quaternary carbon of the N-oxide at ~75 ppm) confirm structural integrity.
  • FT-IR : Absorbance bands at 950–970 cm1^{-1} (N–O stretch) and 2850–2950 cm1^{-1} (C–H stretches of the alkyl chain) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS can detect the molecular ion peak [M+H]+^+ at m/z 257.272 (exact mass of C16_{16}H35_{35}NO) .

Q. How should researchers handle stability challenges during storage?

TDAO dihydrate is hygroscopic and sensitive to light. Store in amber glass containers under inert gas (argon/nitrogen) at 4°C. Desiccants (e.g., silica gel) should be used to prevent hydration/dehydration cycles. Periodic analysis via Karl Fischer titration ensures water content remains consistent with the dihydrate formulation .

Advanced Research Questions

Q. How can computational modeling predict the surfactant behavior of this compound in lipid bilayer systems?

Molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS can model TDAO’s interactions with lipid membranes. Key parameters include:

  • Critical Micelle Concentration (CMC) : Calculated via free energy profiles of monomer aggregation.
  • Membrane Permeability : Assessed by tracking TDAO’s insertion depth into bilayers (e.g., phosphatidylcholine membranes).
    Validate simulations with experimental data from small-angle X-ray scattering (SAXS) or fluorescence quenching assays .

Q. What experimental designs address contradictions in toxicological data for amine oxide surfactants?

TDAO’s toxicity data often relies on read-across from shorter-chain analogues (e.g., C12 amine oxides). To resolve discrepancies:

  • In Vitro Models : Use human keratinocyte (HaCaT) assays to compare oxidative stress responses (ROS generation) across chain lengths.
  • Dose-Response Curves : Include sub-CMC and supra-CMC concentrations to differentiate surfactant-specific vs. bulk chemical effects.
  • Omics Profiling : Transcriptomics can identify chain-length-dependent pathways (e.g., lipid metabolism genes) .

Q. How does the dihydrate form influence TDAO’s crystallographic properties compared to anhydrous forms?

Single-crystal X-ray diffraction reveals that the dihydrate form stabilizes the N-oxide moiety via hydrogen bonding with water molecules (O–H···O distances ~2.8 Å). This contrasts with anhydrous forms, where weaker van der Waals interactions dominate. Synchrotron-based powder XRD can further quantify phase purity and lattice parameter shifts under varying humidity .

Q. What strategies mitigate interference from TDAO in fluorescence-based assays?

TDAO can quench fluorescence via collisional mechanisms. To minimize interference:

  • Dilution Studies : Determine the surfactant concentration below which quenching is negligible (typically <0.1 mM).
  • Alternative Probes : Use environment-insensitive fluorophores (e.g., Alexa Fluor 647) instead of traditional dyes like fluorescein.
  • Time-Resolved Measurements : Leverage fluorescence lifetime imaging (FLIM) to distinguish surfactant effects from probe photophysics .

Methodological Notes

  • Safety Protocols : Use NIOSH-approved respirators and nitrile gloves during handling. Avoid contact with oxidizers (e.g., chlorates) due to incompatibility risks .
  • Data Validation : Cross-reference experimental results with computational predictions (e.g., CMC values from MD simulations vs. tensiometry) to identify systematic errors .

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